molecular formula C13H9ClN2 B1584232 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile CAS No. 5005-37-8

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Cat. No.: B1584232
CAS No.: 5005-37-8
M. Wt: 228.67 g/mol
InChI Key: TVLXKCIMEBLREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a pyridinyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile typically involves the reaction of 4-chlorophenylacetonitrile with pyridine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, helps to facilitate the reaction and improve the yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can yield chlorophenyl pyridine derivatives with various oxidation states.

  • Reduction Products: Reduction of the nitrile group can produce primary amines.

  • Substitution Products: Substitution reactions can lead to the formation of various substituted pyridine and phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use as a therapeutic agent.

  • Medicine: The compound's derivatives are being investigated for their potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the design of new drugs.

  • Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound's ability to bind to enzymes or receptors can modulate biological processes, leading to its observed biological activities. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile is structurally similar to other compounds containing chlorophenyl and pyridinyl groups. Some of these similar compounds include:

  • 2-(4-Chlorophenyl)-2-(pyridin-3-yl)acetonitrile: This compound differs by the position of the chlorine atom on the phenyl ring.

  • 2-(4-Chlorophenyl)-2-(pyridin-4-yl)acetonitrile: This compound has the chlorine atom and the pyridinyl group in different positions compared to the original compound.

  • 2-(3-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile: This compound has a different position of the chlorine atom on the phenyl ring.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLXKCIMEBLREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270124
Record name α-(4-Chlorophenyl)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5005-37-8
Record name α-(4-Chlorophenyl)-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5005-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(4-Chlorophenyl)pyridine-2-acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5005-37-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-(4-Chlorophenyl)-2-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(4-chlorophenyl)pyridine-2-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile
Reactant of Route 5
2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.